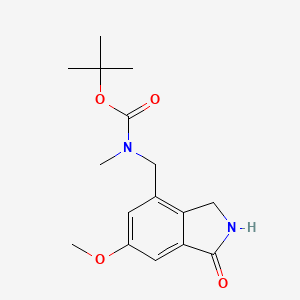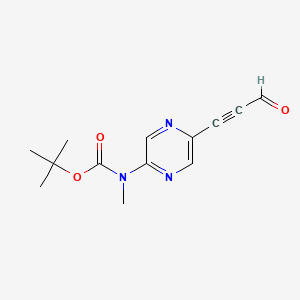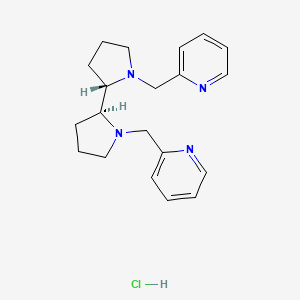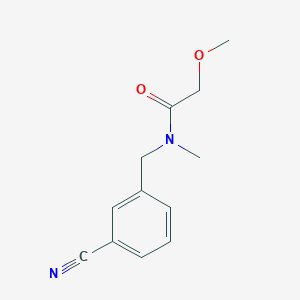
n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is an organic compound that features a benzyl group substituted with a cyano group at the 3-position, a methoxy group at the 2-position, and an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 3-cyanobenzyl chloride with 2-methoxy-N-methylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the cyano group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanobenzyl)-2-methoxyacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-(3-Cyanobenzyl)-N-methylacetamide: Lacks the methoxy group, which can influence its chemical properties and applications.
3-Cyanobenzylamine: A simpler structure that can serve as a precursor for more complex derivatives.
Uniqueness
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is unique due to the combination of functional groups that provide a balance of reactivity and stability
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-4-10(6-11)7-13/h3-6H,8-9H2,1-2H3 |
InChI Key |
YTFFSXPQVCIGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


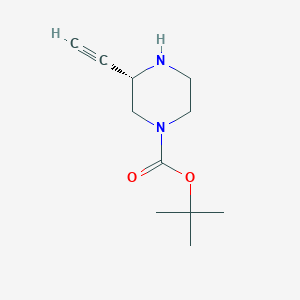
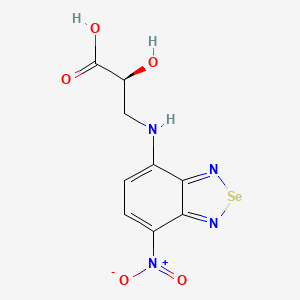
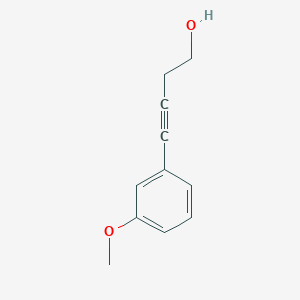
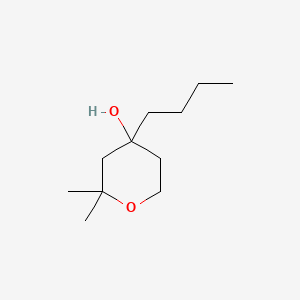
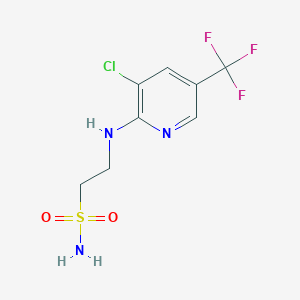
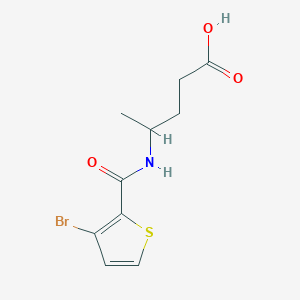
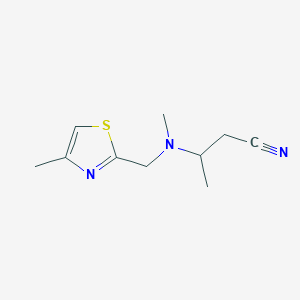
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
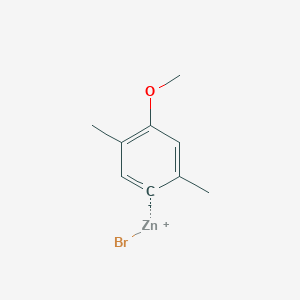
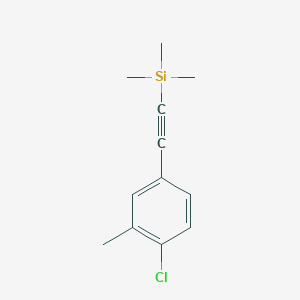
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
